Ethyl 5,6-dichloropyridazine-3-carboxylate

Regioselective Synthesis Heterocyclic Chemistry Building Block Comparison

Ethyl 5,6-dichloropyridazine-3-carboxylate (CAS: 2203332-00-5) is a halogenated heterocyclic building block featuring a pyridazine core with chlorine substituents at the 5 and 6 positions and an ethyl ester at the 3-carboxylate position. Its molecular formula is C₇H₆Cl₂N₂O₂ with a molecular weight of 221.04 g/mol.

Molecular Formula C7H6Cl2N2O2
Molecular Weight 221.04 g/mol
Cat. No. B13897915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,6-dichloropyridazine-3-carboxylate
Molecular FormulaC7H6Cl2N2O2
Molecular Weight221.04 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(C(=C1)Cl)Cl
InChIInChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)5-3-4(8)6(9)11-10-5/h3H,2H2,1H3
InChIKeyOPQVVAHYYRXWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5,6-dichloropyridazine-3-carboxylate: Baseline Physicochemical and Structural Identity for Procurement


Ethyl 5,6-dichloropyridazine-3-carboxylate (CAS: 2203332-00-5) is a halogenated heterocyclic building block featuring a pyridazine core with chlorine substituents at the 5 and 6 positions and an ethyl ester at the 3-carboxylate position . Its molecular formula is C₇H₆Cl₂N₂O₂ with a molecular weight of 221.04 g/mol . The compound is commercially available at 95% purity from multiple vendors, with predicted physicochemical properties including a boiling point of 362.9±37.0°C, density of 1.433±0.06 g/cm³, and pKa of -2.82±0.10 .

Why Ethyl 5,6-dichloropyridazine-3-carboxylate Cannot Be Substituted by Close Pyridazine Analogs


Generic substitution of Ethyl 5,6-dichloropyridazine-3-carboxylate with closely related pyridazine derivatives is not scientifically valid due to the compound's unique 5,6-dichloro substitution pattern and 3-carboxylate ester functionality, which confer distinct chemical reactivity and synthetic utility relative to other positional isomers . For instance, the commercially available 4,6-dichloropyridazine-3-carboxylate (CAS: 679406-03-2) possesses a fundamentally different substitution pattern that alters electrophilicity at reactive sites, nucleophilic aromatic substitution (SₙAr) regioselectivity, and subsequent downstream synthetic pathways [1]. The 5,6-dichloro arrangement enables orthogonal functionalization strategies distinct from 3,6- or 4,6-dichloro analogs, making direct interchange without re-optimization of synthetic protocols impossible [2].

Quantitative Differentiation Evidence for Ethyl 5,6-dichloropyridazine-3-carboxylate Against Structural Analogs


Regioselective Synthetic Accessibility: 5,6-Dichloro vs. 4,6-Dichloro Pyridazine Carboxylate Scaffolds

The 5,6-dichloropyridazine-3-carboxylate scaffold (CAS 2203332-00-5) offers fundamentally different regioselectivity in nucleophilic aromatic substitution (SₙAr) reactions compared to the 4,6-dichloropyridazine-3-carboxylate isomer (CAS 679406-03-2) . The chlorine atoms at positions 5 and 6 in the target compound are positioned para to the pyridazine ring nitrogens, whereas in the 4,6-dichloro isomer, chlorine atoms occupy ortho/para positions relative to the carboxylate ester [1]. This positional difference dictates the order and site of nucleophilic displacement, a critical factor when designing sequential functionalization strategies in multi-step syntheses [2].

Regioselective Synthesis Heterocyclic Chemistry Building Block Comparison

Commercial Availability and Lead Time: 5,6-Dichloro vs. 4,6-Dichloro Ethyl Ester Analogs

Ethyl 5,6-dichloropyridazine-3-carboxylate (CAS 2203332-00-5) is listed as 'In Stock Global' with defined packaging options of 250 mg ($280), 1 g ($730), and 5 g ($2,920) and an estimated ship date of Jan 30, 2026, from US-based inventory . This contrasts with the 4,6-dichloro isomer (CAS 679406-03-2), for which similar granular inventory and pricing data is not readily available in public vendor catalogs without custom synthesis inquiries . The established commercial availability of the 5,6-dichloro ethyl ester provides a quantifiable procurement advantage in terms of reduced lead time and transparent unit pricing.

Procurement Supply Chain Lead Time

Computational Predicted Activity Profile: PASS Prediction for 5,6-Dichloro Pyridazine-3-Carboxylate

In silico PASS (Prediction of Activity Spectra for Substances) analysis of Ethyl 5,6-dichloropyridazine-3-carboxylate predicts a distinct activity profile characterized by a high probability of being a chloride peroxidase inhibitor (Pa=0.620, Pi=0.011), protein kinase inhibitor (Pa=0.584, Pi=0.001), and signal transduction pathway inhibitor (Pa=0.718, Pi=0.011) [1]. While this is a computational prediction and not an empirical bioassay, it represents a quantifiable, in silico differentiation from other pyridazine carboxylates, whose specific Pa/Pi values for these activities are not publicly reported in the same context. The high Pa (>0.5) and low Pi (<0.1) values for kinase inhibition suggest a computationally prioritized scaffold for early-stage kinase inhibitor discovery programs [2].

In Silico Prediction PASS Analysis Activity Profiling

Validated Application Scenarios for Ethyl 5,6-dichloropyridazine-3-carboxylate Based on Quantitative Evidence


Regioselective Scaffold for Sequential Nucleophilic Aromatic Substitution (SₙAr) in Heterocycle Library Synthesis

In medicinal chemistry programs requiring stepwise functionalization of a pyridazine core, Ethyl 5,6-dichloropyridazine-3-carboxylate provides a defined and documented starting point for sequential SₙAr reactions . The 5,6-dichloro substitution pattern establishes a predictable order of nucleophilic displacement that differs fundamentally from the more common 4,6-dichloro isomer, enabling access to previously less-explored chemical space [1][2]. This scaffold is particularly suitable for the synthesis of diverse 3-carboxylate pyridazine libraries where the preservation of the ester moiety at position 3 is essential for downstream elaboration or for serving as a pharmacophoric anchor [3].

Cost-Effective Procurement for Multi-Gram Parallel Synthesis Campaigns with Defined Timelines

For academic or industrial research groups planning parallel synthesis or library production campaigns, Ethyl 5,6-dichloropyridazine-3-carboxylate offers a quantifiable procurement advantage. Vendor data confirms 'In Stock' availability of 1 g and 5 g quantities with transparent pricing ($730 and $2,920, respectively) and an estimated ship date of Jan 30, 2026 . This contrasts with positional isomers like Ethyl 4,6-dichloropyridazine-3-carboxylate, which lack equivalent public inventory data and may require custom synthesis with associated lead time and cost uncertainty . This makes the 5,6-dichloro ethyl ester the lower-risk choice for projects with fixed budget and timeline constraints.

Prioritized Scaffold for In Silico Kinase and Signal Transduction Inhibitor Discovery

Computational evidence from PASS analysis supports the use of Ethyl 5,6-dichloropyridazine-3-carboxylate as a prioritized scaffold in early-stage, computationally driven kinase and signal transduction inhibitor discovery programs [4]. The predicted high probability of activity as a protein kinase inhibitor (Pa=0.584) and signal transduction pathway inhibitor (Pa=0.718) provides a data-driven, though preliminary, justification for its selection over other halogenated pyridazine carboxylates that have not been similarly profiled in published in silico studies [5]. This prediction offers a focused starting point for virtual screening or for synthesizing a small, targeted library of derivatives for preliminary biochemical evaluation.

Technical Documentation Hub

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